ZM 306416 is used as an inhibitor of VEGF receptor tyrosine kinase in cancer research. It antagonizes the activity of KDR and Flt VEGF receptors, which are often overexpressed in various types of cancer . By inhibiting these receptors, ZM 306416 can potentially slow down tumor growth and metastasis.
ZM 306416 is typically dissolved in DMSO to a concentration of 10 mM and then further diluted to the desired concentration for in vitro or in vivo experiments . The exact dosage and treatment duration depend on the specific experimental design.
In vitro studies have shown that ZM 306416 can inhibit the kinase activity of VEGF receptors, thereby reducing the proliferation of cancer cells . .
ZM 306416 has been used to study the regulation of cell cycle progression in human melanoma A375P cells . The compound, along with other BCR-ABL tyrosine kinase inhibitors, was found to significantly reduce cell proliferation and migration .
In the study, ZM 306416 was used alongside other BCR-ABL tyrosine kinase inhibitors (imatinib, nilotinib, and AT-9283) to treat human melanoma A375P cells . The effects of these inhibitors on cell growth were evaluated using cell proliferation and wound-healing assays .
The study found that ZM 306416, along with other inhibitors, significantly reduced cell proliferation and migration in A375P cells . In particular, nilotinib and AT-9283 impeded the G1/S transition of the cell cycle by down-regulating cell cycle-associated proteins, including cyclin E, cyclin A, and CDK2 .
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. This compound features a quinazoline core substituted with a 4-chloro-2-fluorophenyl group and two methoxy groups at the 6 and 7 positions. Quinazoline derivatives are notable for their diverse biological activities, including potential therapeutic applications in oncology and as enzyme inhibitors.
Common reagents and conditions include:
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has shown significant biological activity as an epidermal growth factor receptor (EGFR) inhibitor. It interacts with the ATP-binding site of EGFR tyrosine kinase, inhibiting its activity and blocking downstream signaling pathways that promote cell proliferation and survival. This mechanism suggests its potential utility in cancer treatment by disrupting tumor growth signaling.
The synthesis of N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multi-step organic reactions:
Industrial production may utilize continuous flow reactors to optimize reaction conditions and enhance efficiency.
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has several applications across different fields:
Several compounds share structural similarities with N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. Notable examples include:
Compound Name | Description |
---|---|
Gefitinib | An EGFR tyrosine kinase inhibitor used in cancer therapy; structurally similar to quinazolines. |
Erlotinib | Another EGFR inhibitor; shares structural properties with gefitinib and is used in oncology. |
Lapatinib | A dual tyrosine kinase inhibitor targeting both EGFR and HER2; utilized in breast cancer treatment. |
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | Known for its role as an EGFR antagonist; exhibits similar biological activity but different substituents. |
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is distinguished by its specific substitution pattern on the quinazoline core, which may confer unique binding properties compared to other quinazoline derivatives. This structural feature enhances its potential efficacy as a therapeutic agent in targeted cancer therapies.